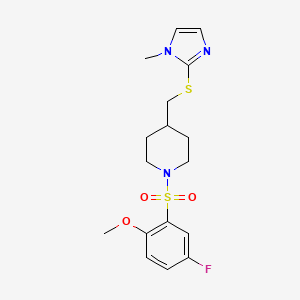

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

Description

This compound features a piperidine core substituted with two key groups:

- A ((1-methyl-1H-imidazol-2-yl)thio)methyl group at position 4, introducing a sulfur-linked imidazole ring that may enhance binding interactions with biological targets, such as enzymes or receptors.

The fluorine atom and methoxy group on the phenyl ring likely improve lipophilicity and membrane permeability, while the methyl group on the imidazole reduces susceptibility to oxidative metabolism .

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O3S2/c1-20-10-7-19-17(20)25-12-13-5-8-21(9-6-13)26(22,23)16-11-14(18)3-4-15(16)24-2/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAQEPHGHKBELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine , often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.39 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an imidazole derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the sulfonyl group suggests potential inhibitory effects on enzymes involved in inflammatory pathways. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antiviral Activity : The imidazole moiety is known for its antiviral properties, particularly against RNA viruses. This compound may exhibit similar effects by interfering with viral replication.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Antiviral | Inhibition of viral replication |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anti-inflammatory Studies : A study on similar sulfonamide derivatives indicated significant reductions in inflammatory markers in animal models, suggesting that modifications to the piperidine structure can enhance anti-inflammatory properties .

- Antimicrobial Efficacy : Research has shown that compounds with the imidazole ring possess broad-spectrum antimicrobial activity. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .

- Antiviral Activity : In vitro studies indicated that related imidazole-containing compounds could inhibit HIV replication in cultured cells, highlighting their potential as antiviral agents .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antiviral , antitumor , and anticonvulsant therapies. The following sections detail specific applications in these areas.

Antiviral Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have shown efficacy against various viral infections, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or cellular pathways .

Antitumor Activity

This compound's structural features suggest potential anticancer properties. Research into related compounds has demonstrated that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines. In vitro studies have shown promising results, where derivatives exhibit selective toxicity towards tumor cells while sparing normal cells .

Anticonvulsant Properties

The compound's imidazole moiety is associated with anticonvulsant activity. Studies have explored the structure-activity relationship (SAR) of related compounds, revealing that modifications can significantly enhance their efficacy in reducing seizure activity. The presence of the methoxy group and sulfonyl moiety may play critical roles in enhancing bioavailability and potency .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Antiviral Efficacy : A study investigated a series of sulfonamide derivatives similar to this compound for their antiviral properties against HIV. Results indicated that certain modifications led to increased potency, suggesting that this compound could be optimized for enhanced antiviral activity .

- Cytotoxicity Against Cancer Cells : In a comparative study, derivatives were synthesized and tested against human glioblastoma and melanoma cell lines. One derivative exhibited an IC50 value indicating significant cytotoxicity, highlighting the potential for developing targeted cancer therapies based on this compound's structure .

- Anticonvulsant Activity Testing : Preclinical trials assessed the anticonvulsant effects of related compounds in animal models. Results showed that specific structural modifications resulted in improved efficacy and reduced side effects, paving the way for further development into clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides with Heterocyclic Substituents

(a) 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)

- Structure : Piperidine with a benzenesulfonyl group and a thio-linked 1,3,4-oxadiazole ring.

- Key Differences: Replaces the imidazole-thioether with an oxadiazole-thioether.

- Activity : Demonstrated antibacterial properties in vitro, suggesting sulfonamide-heterocycle hybrids are pharmacologically relevant .

(b) 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Imidazole-Thioether Derivatives

(a) 4-(1-Methyl-1H-imidazol-2-yl)piperidine dihydrochloride

- Structure : Simplifies the target compound by removing the sulfonyl and thioether-methyl groups.

- Key Differences : Lacks the aromatic sulfonyl moiety, reducing molecular weight and hydrophobicity.

(b) 7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine

- Structure : Tetrazolo-pyridine fused with a fluorophenyl-imidazole bearing a methylsulfanyl group.

- Key Differences: The methylsulfanyl group (vs. The tetrazolo-pyridine core may confer distinct electronic properties.

- Crystallography : Single-crystal studies confirm planar imidazole geometry, critical for stacking interactions .

Sulfonamide-Containing Piperazine/Pyrrolidine Analogs

(a) 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione

- Structure : Pyrrolidine dione with a piperazine-linked fluorophenyl sulfonyl group.

- Key Differences : Piperazine (6-membered ring with two nitrogens) vs. piperidine (6-membered with one nitrogen) alters conformational flexibility and hydrogen-bonding capacity.

Structural and Pharmacokinetic Comparison Table

Key Findings and Implications

- Electronic Effects : The 5-fluoro-2-methoxyphenyl group in the target compound balances electron-withdrawing (F) and donating (OCH₃) effects, optimizing receptor binding .

- Metabolic Stability : Methylation of the imidazole ring reduces oxidative metabolism, a feature shared with analogs like 4-(1-methyl-1H-imidazol-2-yl)piperidine .

- Activity Trends : Sulfonamide-heterocycle hybrids (e.g., oxadiazole, imidazole) show promise in antimicrobial and CNS-targeted applications, depending on substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.